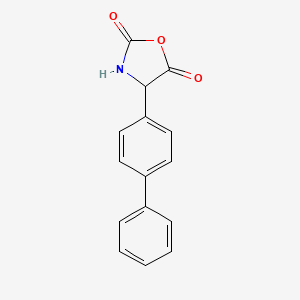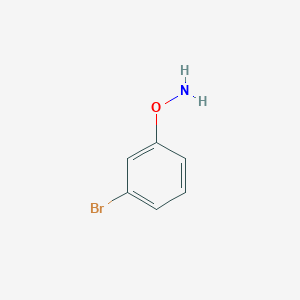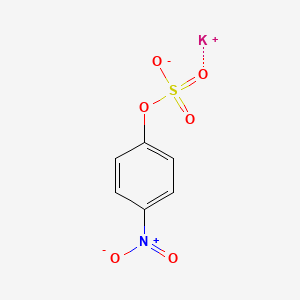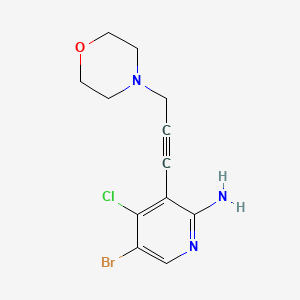
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine is a complex organic compound that features a pyridine ring substituted with amino, bromo, chloro, and morpholino-propynyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the amino, bromo, and chloro substituents through a series of halogenation and amination reactions. The morpholino-propynyl group can be introduced via a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities of the compound efficiently.
化学反応の分析
Types of Reactions
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The morpholino-propynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Coupling Reactions: Reagents include palladium catalysts, copper co-catalysts, and bases such as triethylamine. Conditions often involve inert atmospheres and moderate temperatures.
Oxidation and Reduction Reactions: Reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride. Conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex polycyclic structures.
科学的研究の応用
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural complexity.
Industry: It can be used in the development of new materials with unique properties, such as polymers and advanced coatings.
作用機序
The mechanism of action of 2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple functional groups allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
2-Amino-5-bromo-3-methylpyridine: Similar structure but lacks the chloro and morpholino-propynyl groups.
5-Amino-3-bromo-2-chloropyridine: Similar structure but lacks the morpholino-propynyl group.
2-Amino-5-bromopyridine: Lacks both the chloro and morpholino-propynyl groups.
Uniqueness
2-Amino-5-bromo-4-chloro-3-(3-morpholino-1-propynyl)pyridine is unique due to the presence of the morpholino-propynyl group, which adds significant complexity and potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H13BrClN3O |
|---|---|
分子量 |
330.61 g/mol |
IUPAC名 |
5-bromo-4-chloro-3-(3-morpholin-4-ylprop-1-ynyl)pyridin-2-amine |
InChI |
InChI=1S/C12H13BrClN3O/c13-10-8-16-12(15)9(11(10)14)2-1-3-17-4-6-18-7-5-17/h8H,3-7H2,(H2,15,16) |
InChIキー |
QSJAQPGIBHWYAQ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC#CC2=C(C(=CN=C2N)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


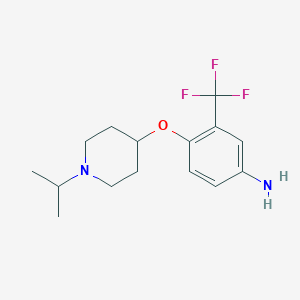
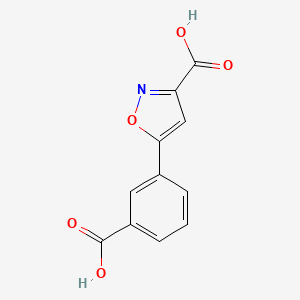
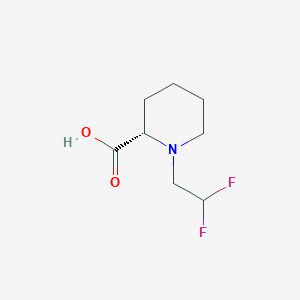

![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)
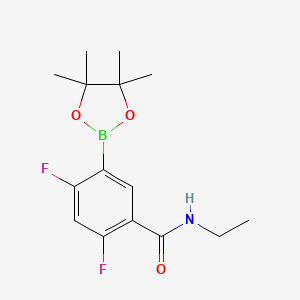
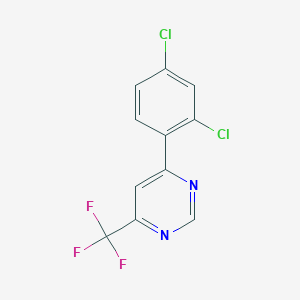
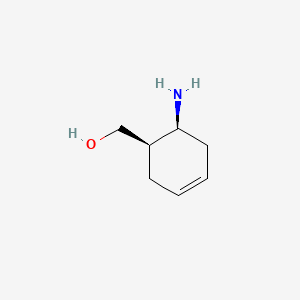

![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
![2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)
